1-Methyl-1H-1,2,4-triazole-3,5-diamine hydrochloride hydrate

Description

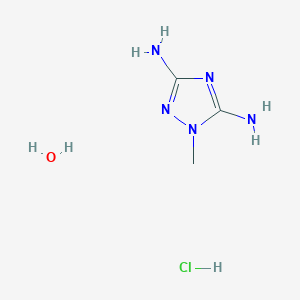

1-Methyl-1H-1,2,4-triazole-3,5-diamine hydrochloride hydrate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at the 1-position and amine groups at the 3- and 5-positions. The hydrochloride hydrate form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

1-methyl-1,2,4-triazole-3,5-diamine;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N5.ClH.H2O/c1-8-3(5)6-2(4)7-8;;/h1H3,(H4,4,5,6,7);1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOSPHVPGQNYIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)N)N.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

This approach involves the reaction of 1-cyano-2-methylisothiourea with methylhydrazine in butan-1-ol under reflux conditions. The process proceeds via nucleophilic addition and cyclization to form the triazole core.

Experimental Procedure

Key Analysis

-

Mechanism : The nitrile group undergoes nucleophilic attack by methylhydrazine, forming an intermediate that cyclizes to yield the triazole ring.

-

Advantages : Straightforward one-pot synthesis with minimal byproducts.

N-Methylation of 1,2,4-Triazole Followed by Functionalization

Method Overview

This multi-step method starts with N-methylation of 1,2,4-triazole, followed by protection, carboxylation, and final salt formation.

Experimental Procedure

-

N-Methylation :

-

Protection and Carboxylation :

-

Esterification and Salt Formation :

Key Analysis

-

Critical Step : N-methylation selectivity avoids isomerization (e.g., 2-methyl byproducts).

-

Scalability : Suitable for industrial-scale production due to reagent availability.

High-Pressure Synthesis Using Formamide Derivatives

Method Overview

This method employs formamide derivatives and hydrazine hydrate under high-pressure conditions, followed by methylation.

Experimental Procedure

-

Reaction Setup :

-

Cyclization :

-

Salt Formation :

Key Analysis

-

Yield : 84–94% for triazole intermediate; 70–80% after methylation.

-

Byproducts : Ammonium salts (e.g., NH₄Cl) are removed via hot filtration.

Comparative Data Table

Hydrate Formation and Crystallization

The hydrochloride hydrate form is typically obtained by:

-

Stoichiometry : The hydrate ratio (e.g., 0.5H₂O) depends on drying conditions (e.g., 80°C under vacuum).

Challenges and Optimization

Chemical Reactions Analysis

1-Methyl-1H-1,2,4-triazole-3,5-diamine hydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding triazole oxides.

Reduction: It can be reduced under specific conditions to yield different triazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

Agricultural Chemistry

1-Methyl-1H-1,2,4-triazole derivatives have been studied for their potential as fungicides. Their ability to inhibit certain fungal pathogens makes them valuable in agricultural practices. Research indicates that these compounds can effectively control diseases in crops such as wheat and rice by disrupting fungal cell metabolism.

Case Study:

A study published in the Journal of Agricultural and Food Chemistry demonstrated that a derivative of 1-methyl-1H-1,2,4-triazole significantly reduced the incidence of Fusarium head blight in wheat crops when applied as a foliar spray.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various diseases.

Case Study:

Research highlighted in Bioorganic & Medicinal Chemistry Letters explored the synthesis of triazole derivatives based on 1-methyl-1H-1,2,4-triazole-3,5-diamine. These derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus.

Biochemical Research

In biochemical research, this compound serves as a building block for synthesizing other biologically active molecules. Its role in drug discovery is notable, particularly in developing inhibitors for enzymes involved in metabolic pathways.

Case Study:

A publication in European Journal of Medicinal Chemistry detailed how modifications to the triazole ring led to compounds that effectively inhibited dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in pathogens.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-1,2,4-triazole-3,5-diamine hydrochloride hydrate involves its interaction with specific molecular targets. As a DNA synthesis inhibitor, it binds to and inhibits the activity of enzymes involved in DNA replication. This inhibition disrupts the normal cellular processes, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

Key structural analogs (Table 1) highlight the impact of substituents on properties:

| Compound Name | CAS Number | Similarity Score | Key Substituents |

|---|---|---|---|

| 1-Methyl-1H-1,2,4-triazol-3-amine | 49607-51-4 | 0.94 | Lacks 5-amine group |

| 1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride | 1211507-65-1 | 0.86 | Hydrochloride salt, no hydrate |

| n3-Cyclopropyl-4H-1,2,4-triazole-3,5-diamine | N/A | N/A | Cyclopropyl substituent at N3 |

Key Observations :

Yield and Purity :

Physicochemical Properties

- Solubility: The hydrochloride hydrate form of the target compound likely improves aqueous solubility compared to non-ionic analogs (e.g., 49607-51-4) .

- Thermal Stability : Triazole derivatives with electron-withdrawing groups (e.g., amines) exhibit higher thermal stability, as seen in related compounds (: TGA data for triazole-thiones) .

Biological Activity

1-Methyl-1H-1,2,4-triazole-3,5-diamine hydrochloride hydrate (CAS Number: 25688-67-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial and anticancer activities, as well as its mechanism of action and therapeutic applications.

Molecular Formula: C₃H₈ClN₅

Molecular Weight: 113.121 g/mol

Storage Conditions: 2-8°C

Physical State: Solid (Hydrochloride hydrate)

The structure of 1-methyl-1H-1,2,4-triazole-3,5-diamine consists of a triazole ring with amino groups that can participate in various biochemical interactions.

Antimicrobial Activity

Research indicates that 1-methyl-1H-1,2,4-triazole derivatives exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogenic microorganisms.

Table 1: Antimicrobial Activity of 1-Methyl-1H-1,2,4-triazole Derivatives

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 12 |

The mechanism of antimicrobial action is believed to involve interference with nucleic acid synthesis and disruption of cellular processes due to the presence of the triazole moiety.

Anticancer Activity

The anticancer potential of 1-methyl-1H-1,2,4-triazole derivatives has also been explored. These compounds have shown promise in inhibiting tumor cell proliferation through various pathways.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study examining the effects on different cancer cell lines (e.g., A549 and MCF7), it was found that:

- IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 25 µM against these cell lines.

- Mechanism : The cytotoxic effects are attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

The biological activity of 1-methyl-1H-1,2,4-triazole derivatives may be explained through several mechanisms:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in DNA synthesis and repair.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cancer cells, leading to apoptosis.

- Interference with Signaling Pathways : The compound may disrupt various signaling pathways related to cell proliferation and survival.

Q & A

Q. How can structure-activity relationships (SAR) guide therapeutic development?

- Methodological Answer : Synthesize analogs with varied substituents (e.g., halogens, alkyl groups) and test against target enzymes (e.g., antimicrobial assays). Combine SAR data with molecular dynamics simulations to refine pharmacophore models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.